Chemical Identity and Structural Characterization
Empirical Formula and Molecular Weight
Clenbuterol hydrochloride possesses the empirical formula C₁₂H₁₈Cl₂N₂O·HCl, corresponding to a molecular weight of 313.65 g/mol. The free base form (clenbuterol) has the formula C₁₂H₁₈Cl₂N₂O and a molecular weight of 277.19 g/mol [1] [7]. The hydrochloride salt enhances stability and solubility, facilitating pharmaceutical formulation. The compound is a racemic mixture, meaning it contains equal parts of (R)- and (S)-enantiomers, though stereospecific activity resides primarily in the (R)-enantiomer at β₂-adrenergic receptors [1].
Table 1: Core Chemical Identifiers of Clenbuterol Hydrochloride
Property | Value |
---|
CAS Number | 21898-19-1 |
IUPAC Name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride |
Molecular Formula | C₁₂H₁₈Cl₂N₂O·HCl |
Molecular Weight | 313.65 g/mol |
Salt Form | Hydrochloride |
Chiral Status | Racemic mixture |
Crystallographic and Spectroscopic Properties
Clenbuterol hydrochloride exhibits polymorphism, with multiple solid-state forms characterized. A significant hemihydrate phase (C₁₂H₁₈Cl₂N₂O·0.5H₂O) was identified via single-crystal X-ray diffraction, revealing distinct hydrogen-bonding patterns critical to its stability. The crystal structure forms a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.73 Å, b = 7.29 Å, c = 18.41 Å, and β = 101.2° [3]. Spectroscopic analyses include:
- Terahertz Time-Domain Spectroscopy (THz-TDS): Distinct absorption peaks at 1.24, 1.48, and 1.82 THz, enabling detection in adulterated products [7].
- Fourier-Transform Infrared (FTIR): Characteristic peaks for amine N-H stretch (3300–3500 cm⁻¹), aromatic C=C (1600 cm⁻¹), and phenolic O-H (1250 cm⁻¹) [3].These properties underpin quality control in pharmaceutical manufacturing and residue detection in food products.
Structural Analogues and Derivatives
Clenbuterol belongs to the phenylethanolamine class of β₂-agonists. Key analogues include:
- Mabuterol: Features a trifluoromethyl group replacing one chlorine atom, enhancing lipophilicity and receptor binding duration [1].
- Cimaterol: Shorter alkylamine side chain, reducing half-life but increasing selectivity for β₂-receptors [1].
- Salbutamol (Albuterol): The primary human therapeutic analogue, differing by a hydroxymethyl group instead of an amine at the para-position [6].
Table 2: Structural Analogues of Clenbuterol Hydrochloride
Compound | Key Structural Difference | Primary Use Context |
---|
Mabuterol | −Cl → −CF₃ | Veterinary bronchodilation |
Cimaterol | −C(CH₃)₃ → −NHCH₃ | Livestock repartitioning |
Salbutamol | −NH₂ → −CH₂OH | Human asthma treatment |
Historical Development and Regulatory Classification
Veterinary Origins and Therapeutic Adoption
Clenbuterol was patented in 1967 and entered veterinary medical use in 1977 as a bronchodilator under trade names like Ventipulmin and Spiropent [1]. Its primary indications included:
- Equine asthma: Management of obstructive airway disease via aerosol or oral administration [7].
- Bovine obstetrics: Intravenous use to relax uterine smooth muscle during cesarean sections (e.g., Planipart) [1].The drug’s ability to reduce airway inflammation in horses with influenza was validated in clinical studies, cementing its veterinary role [7].
Transition to Human Medical Research Contexts
Although never FDA-approved for humans, clenbuterol saw off-label use internationally for asthma and COPD. Its transition to human research contexts was driven by:
- Repartitioning effects: Studies in livestock demonstrated increased lean muscle mass and reduced fat deposition via β₂-receptor-mediated upregulation of cyclic AMP and protein kinase A [5] [1].
- Therapeutic potential: Investigations into diabetes treatment revealed clenbuterol’s ability to improve glucose homeostasis in murine models by reprogramming skeletal muscle metabolism [5].Despite promising mechanisms, human adoption remains limited due to safety concerns and regulatory barriers.
Global Regulatory Status and Prohibited Use Frameworks
Pharmaceutical and Agricultural Restrictions
- United States: Banned entirely for human use. Permitted only for treating equine asthma under veterinary oversight. Prohibited in food animals since 1991 [1] [6].
- European Union: Human medicinal products unauthorized. Banned in livestock since 1996 due to food contamination risks [1].
- China: Implemented stringent bans on clenbuterol in animal feed after widespread food poisoning incidents (e.g., 330 cases in Shanghai, 2006) [1].
Anti-Doping and Sports Regulation
The World Anti-Doping Agency (WADA) classifies clenbuterol under S1.2 ("Other Anabolic Agents") on its Prohibited List, effective year-round [2] [6]. This classification stems from:
- Ergogenic potential: Demonstrated increases in aerobic capacity, muscle protein synthesis, and basal metabolic rate in equine and limited human studies [1] [5].
- Contamination vs. doping: Strict liability rules require athletes to prove contaminated meat ingestion (e.g., in Mexico/China) to avoid sanctions [1] [2].
Table 3: Global Regulatory Status of Clenbuterol Hydrochloride
Region/Context | Status | Key Regulatory Body |
---|
Human Pharmaceuticals (US) | Not approved | FDA |
Veterinary Use (US/EU) | Approved (horses only) | FDA, EMA |
Livestock Production | Banned (US/EU/China) | FDA, EFSA, Ministry of Agriculture (China) |
Sports | Prohibited (S1.2 Anabolic Agent) | WADA |
Analytical Control and Detection
Global regulations necessitate sensitive detection methods:
- Chromatography: UPLC-MS/MS for residue screening in meat (LOD: 0.1 μg/kg) [7].
- Immunoassays: Nanotag-based immunochromatography for on-site food testing [7].These methods enforce bans and distinguish intentional doping from accidental exposure.